N-(5-tert-butyl-3-isoxazolyl)-3-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-3-cyclohexylpropanamide, commonly known as ABT-639, is a potent and selective T-type calcium channel blocker. It was first synthesized by Abbott Laboratories and has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
ABT-639 selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, ABT-639 reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
ABT-639 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and duration of epileptic seizures in animal models of epilepsy. It has also been shown to reduce neuropathic pain and anxiety-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-639 has several advantages and limitations for lab experiments. Its selectivity for T-type calcium channels makes it a useful tool for studying the role of these channels in neuronal excitability and neurotransmitter release. However, its potency and selectivity may also limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ABT-639. One potential direction is the development of more potent and selective T-type calcium channel blockers for the treatment of epilepsy and other neurological disorders. Another potential direction is the investigation of the role of T-type calcium channels in other physiological processes, such as cardiovascular function and insulin secretion. Additionally, the potential use of ABT-639 in combination with other drugs for the treatment of epilepsy and other diseases should be explored.
Synthesemethoden
The synthesis of ABT-639 involves the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with cyclohexylamine, followed by the addition of 3-bromo-1-(methylsulfonyl)propane. The resulting intermediate is then treated with sodium hydride and 1-bromo-3-chloropropane to yield ABT-639.
Wissenschaftliche Forschungsanwendungen
ABT-639 has been studied extensively for its potential therapeutic applications in various diseases such as epilepsy, neuropathic pain, anxiety, and depression. It has been shown to have a potent anticonvulsant effect in animal models of epilepsy and has been proposed as a potential treatment for drug-resistant epilepsy.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-16(2,3)13-11-14(18-20-13)17-15(19)10-9-12-7-5-4-6-8-12/h11-12H,4-10H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRGKMXZUACRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.